molecular formula C5H12ClN B15318553 (2Z)-pent-2-en-1-aminehydrochloride

(2Z)-pent-2-en-1-aminehydrochloride

Cat. No.: B15318553
M. Wt: 121.61 g/mol
InChI Key: ODZXZXQJYLANMV-LNKPDPKZSA-N
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Description

(2Z)-Pent-2-en-1-aminehydrochloride is an organic compound characterized by the presence of an amine group attached to a pentene chain The “2Z” notation indicates the geometric configuration of the double bond in the pentene chain, where the higher priority substituents are on the same side

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-pent-2-en-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pent-2-en-1-amine.

    Hydrochloride Formation: The amine is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors to handle the starting materials and reagents.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: (2Z)-Pent-2-en-1-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the pentene chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Imines or nitriles.

    Reduction Products: Saturated amines.

    Substitution Products: Alkylated or acylated amines.

Scientific Research Applications

(2Z)-Pent-2-en-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-pent-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2E)-Pent-2-en-1-aminehydrochloride: The geometric isomer with the “E” configuration.

    Pent-2-en-1-amine: The free base form without the hydrochloride.

    Pentane-1-amine: The saturated analog without the double bond.

Uniqueness: (2Z)-Pent-2-en-1-aminehydrochloride is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules

Properties

Molecular Formula

C5H12ClN

Molecular Weight

121.61 g/mol

IUPAC Name

(Z)-pent-2-en-1-amine;hydrochloride

InChI

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h3-4H,2,5-6H2,1H3;1H/b4-3-;

InChI Key

ODZXZXQJYLANMV-LNKPDPKZSA-N

Isomeric SMILES

CC/C=C\CN.Cl

Canonical SMILES

CCC=CCN.Cl

Origin of Product

United States

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